molecular formula C8H11N3O B11734824 4-(Oxolan-2-yl)pyrimidin-2-amine

4-(Oxolan-2-yl)pyrimidin-2-amine

Cat. No.: B11734824
M. Wt: 165.19 g/mol
InChI Key: PVXBSXUKYSGPLV-UHFFFAOYSA-N
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Description

4-(Oxolan-2-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with an oxolane group at the 4-position and an amine group at the 2-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxolan-2-yl)pyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrimidine with an oxolane derivative under specific conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Oxolan-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

Scientific Research Applications

4-(Oxolan-2-yl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Oxolan-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors on the cell surface .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine: Similar structure but with a pyridine ring instead of an oxolane group.

    N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine: Contains a pyrimidine core with different substituents.

Uniqueness

4-(Oxolan-2-yl)pyrimidin-2-amine is unique due to the presence of the oxolane group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

4-(oxolan-2-yl)pyrimidin-2-amine

InChI

InChI=1S/C8H11N3O/c9-8-10-4-3-6(11-8)7-2-1-5-12-7/h3-4,7H,1-2,5H2,(H2,9,10,11)

InChI Key

PVXBSXUKYSGPLV-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NC(=NC=C2)N

Origin of Product

United States

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